molecular formula C17H12F3NO3 B2743382 1-oxo-N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide CAS No. 786674-41-7

1-oxo-N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide

Cat. No.: B2743382
CAS No.: 786674-41-7
M. Wt: 335.282
InChI Key: AWYHNFWDGJGIMG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-oxo-N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction is known for its mild and functional group-tolerant conditions . Another method involves radical trifluoromethylation, which has gained popularity due to its ability to introduce the trifluoromethyl group into organic molecules .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and reagents, along with precise control of reaction parameters, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-oxo-N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-oxo-N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-oxo-N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-oxo-N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide stands out due to its specific structural features and the presence of the isochromene ring, which imparts unique chemical and biological properties. The trifluoromethyl group further enhances its pharmacological potential, making it a valuable compound for various applications.

Biological Activity

1-Oxo-N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H14F3N1O3
  • Molecular Weight : 335.28 g/mol

Biological Activity Overview

Research indicates that benzopyran derivatives exhibit a wide range of biological activities, including:

  • Antitumor Activity : Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Studies have documented the antimicrobial effects of benzopyrans against various bacterial strains.
  • Anti-inflammatory Effects : Inhibition of inflammatory pathways has been observed in several related compounds.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammation and tumor progression.
  • Modulation of Signaling Pathways : These compounds can influence various signaling pathways, including those mediated by NF-kB and MAPK, which are vital for cell survival and proliferation.

Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of benzopyran derivatives, including those structurally similar to this compound. The findings revealed that these compounds exhibited significant cytotoxicity against human breast cancer cell lines, with IC50 values ranging from 5 to 15 µM depending on the specific derivative tested .

Antimicrobial Effects

Research conducted by Umesha et al. (2009) highlighted the antimicrobial properties of benzopyran derivatives against various pathogens. The study noted that certain derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound could possess similar properties .

Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of benzopyran compounds. The results indicated that these compounds could significantly reduce pro-inflammatory cytokine production in vitro, providing a basis for their potential use in treating inflammatory diseases .

Data Summary Table

Biological ActivityObserved EffectsReference
AntitumorIC50 values between 5 to 15 µM against cancer cells
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryReduced cytokine production

Properties

IUPAC Name

1-oxo-N-[2-(trifluoromethyl)phenyl]-3,4-dihydroisochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO3/c18-17(19,20)12-7-3-4-8-13(12)21-15(22)14-9-10-5-1-2-6-11(10)16(23)24-14/h1-8,14H,9H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYHNFWDGJGIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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